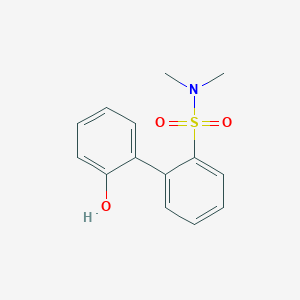
2-(2-N,N-Dimethylsulfamoylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-N,N-Dimethylsulfamoylphenyl)phenol, 95% (2-DMS-Phenol) is an organic compound belonging to the class of sulfamoylphenols. It is a white crystalline solid with a melting point of 118-119°C and a boiling point of 280°C. The chemical formula of 2-DMS-Phenol is C10H12NO3S. It is widely used in research, pharmaceuticals and chemical synthesis.
Aplicaciones Científicas De Investigación
2-(2-N,N-Dimethylsulfamoylphenyl)phenol, 95% is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various pharmaceuticals, such as antifungal agents, antiviral agents, and anti-inflammatory agents. It is also used as a reagent in the synthesis of various organic compounds, such as amines, amides, and esters. Additionally, 2-(2-N,N-Dimethylsulfamoylphenyl)phenol, 95% has been used in the synthesis of various polymers, such as polyurethanes and polyacrylates.
Mecanismo De Acción
2-(2-N,N-Dimethylsulfamoylphenyl)phenol, 95% is a sulfamoylphenol that acts as a nucleophilic reagent in organic synthesis. It is capable of forming aryl sulfonamides, which are used in the synthesis of various pharmaceuticals and organic compounds. Additionally, it can also be used in the synthesis of various polymers, such as polyurethanes and polyacrylates.
Biochemical and Physiological Effects
2-(2-N,N-Dimethylsulfamoylphenyl)phenol, 95% is not known to have any direct biochemical or physiological effects on humans or animals. However, it is used in the synthesis of various pharmaceuticals and organic compounds, which may have an effect on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-N,N-Dimethylsulfamoylphenyl)phenol, 95% has several advantages for use in lab experiments. It is a relatively inexpensive and readily available reagent, and it is also relatively stable and non-toxic. Additionally, it is a versatile reagent that can be used in a variety of organic synthesis reactions. However, it is not suitable for use in reactions involving strong acids or bases, as it is not stable in these conditions.
Direcciones Futuras
There are a number of potential future directions for research involving 2-(2-N,N-Dimethylsulfamoylphenyl)phenol, 95%. For example, it could be used in the synthesis of more complex organic compounds, such as peptides and proteins. Additionally, it could be used in the synthesis of new materials, such as polymers, for use in a variety of applications. Furthermore, it could be used in the synthesis of new pharmaceuticals, such as antiviral agents and anti-inflammatory agents. Finally, it could be used in the study of biochemical and physiological effects of various compounds, such as pharmaceuticals and organic compounds.
Métodos De Síntesis
2-(2-N,N-Dimethylsulfamoylphenyl)phenol, 95% can be synthesized through a two-step process. First, an aryl sulfonamide is reacted with an aryl halide in the presence of a base, such as potassium carbonate. This reaction forms an aryl sulfonamide intermediate, which is then reacted with dimethyl sulfate in the presence of a base to form 2-(2-N,N-Dimethylsulfamoylphenyl)phenol, 95%.
Propiedades
IUPAC Name |
2-(2-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-15(2)19(17,18)14-10-6-4-8-12(14)11-7-3-5-9-13(11)16/h3-10,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSLIACOQXQQPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


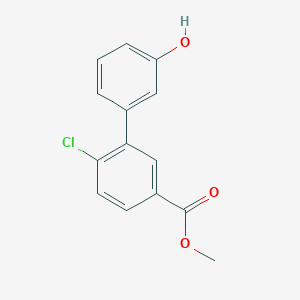


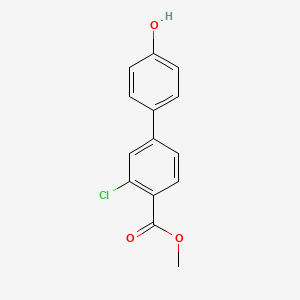
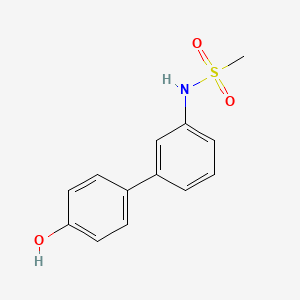
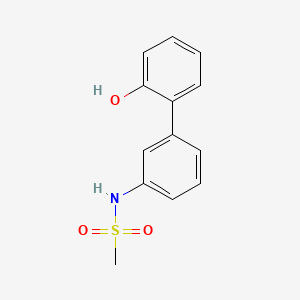





![2-[4-(Piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6370676.png)
